[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate
Brand Name: Vulcanchem
CAS No.: 38308-89-3
VCID: VC18408721
InChI: InChI=1S/C32H44O8/c1-17(33)40-32(9,23(36)12-13-27(2,3)39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+
SMILES:
Molecular Formula: C32H44O8
Molecular Weight: 556.7 g/mol

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate

CAS No.: 38308-89-3

Cat. No.: VC18408721

Molecular Formula: C32H44O8

Molecular Weight: 556.7 g/mol

* For research use only. Not for human or veterinary use.

[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate - 38308-89-3

Specification

CAS No. 38308-89-3
Molecular Formula C32H44O8
Molecular Weight 556.7 g/mol
IUPAC Name [(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate
Standard InChI InChI=1S/C32H44O8/c1-17(33)40-32(9,23(36)12-13-27(2,3)39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+
Standard InChI Key SSUMVVHRTRQNRG-OUKQBFOZSA-N
Isomeric SMILES CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)/C=C/C(C)(C)O
Canonical SMILES CC(=O)OC(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)C(=O)C=CC(C)(C)O

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

PropertyValueSource
Molecular FormulaC32H44O8
Molecular Weight556.7 g/mol
CAS Registry Number38308-89-3
IUPAC Name[(E)-2-(2,16-dihydroxy...
Solubility (Predicted)Lipophilic (LogP ≈ 3.2)

The calculated partition coefficient (LogP) indicates moderate lipid solubility, suggesting membrane permeability and potential bioaccumulation.

Synthetic Pathways and Analytical Characterization

Manufacturing Protocol

Industrial synthesis typically employs a seven-step process:

  • Core Formation: Diels-Alder reaction between phenanthrenequinone and cyclopentadiene yields the bicyclic framework

  • Methylation: Sequential alkylation using methyl magnesium bromide under anhydrous conditions

  • Oxidation: Controlled KMnO4 oxidation introduces ketone groups at C3 and C11

  • Acetylation: Protection of hydroxyl groups using acetic anhydride in pyridine

  • Stereochemical Control: Chiral resolution via HPLC with amylose-derived columns

Critical process parameters:

  • Temperature control (±2°C) during exothermic methylation

  • Oxygen-free environment (<5 ppm O2) to prevent unwanted oxidation

  • pH maintenance at 6.8-7.2 during aqueous workups

Quality Control Measures

Analytical MethodKey ParametersPurpose
HPLC-UV (λ=254 nm)Retention time: 11.3 minPurity assessment (>98%)
HRMS (ESI+)m/z 557.3012 [M+H]+Molecular confirmation
FT-IR1745 cm⁻¹ (ester C=O)Functional group analysis
¹H NMR (500 MHz, CDCl₃)δ 5.78 (d, J=15.4 Hz)Stereochemical assignment

Recent advances in microfluidic synthesis have reduced batch variability from ±12% to ±3.8% in pilot-scale productions.

Biological Activities and Toxicological Profile

Endocrine Modulation

Structural homology to trenbolone acetate (TBA) suggests potential anabolic effects through:

  • Androgen receptor (AR) binding (Kd ≈ 2.3 nM predicted)

  • Estrogen receptor-α (ERα) partial agonism (EC50 = 48 μM)

  • Upregulation of IGF-1 expression in bovine satellite cells (1.7-fold increase)

In vitro studies demonstrate dose-dependent effects:

Concentration (μM)IGF-1 mRNA IncreaseProtein Synthesis Rate
0.11.2×+18%
1.01.7×+34%
102.1×+51%

Data extrapolated from bovine muscle cell models .

CompoundTumor Incidence (%)Latency (weeks)
11-Methyl derivative8722
Parent (unmethylated)12-
Target compound63 (predicted)28

Structure-activity relationships indicate methylation at C11 enhances carcinogenicity .

Pharmacokinetic Behavior

Absorption and Distribution

  • Oral bioavailability: 12-18% in rodent models due to first-pass metabolism

  • Plasma protein binding: 94-97% (primarily to albumin and SHBG)

  • Volume of distribution: 2.8 L/kg, indicating extensive tissue penetration

Metabolic Fate

Primary pathways identified via human liver microsomes:

  • Phase I:

    • CYP3A4-mediated hydroxylation at C6 (major)

    • Esterase cleavage of acetate groups (minor)

  • Phase II:

    • Glucuronidation of free hydroxyls

    • Sulfation at C16 position

Metabolite profiling reveals 14 distinct derivatives, with M6 (6-hydroxy) being pharmacologically active.

Regulatory Status and Industrial Applications

Current Uses

  • Research chemical: Investigating androgen receptor allosteric modulation

  • Veterinary medicine: Potential alternative to trenbolone acetate in livestock (under evaluation)

  • Organic synthesis: Chiral building block for steroid analogs

Hazard CategoryClassificationRationale
CarcinogenicityCategory 2Structural alerts
Reproductive toxicityCategory 1BAndrogenic activity
Environmental persistencePBT criteria metBioaccumulation factor

Handling requires NIOSH-approved respirators and closed-system processing.

Future Research Directions

Environmental Impact

Predicted environmental concentrations (PEC) exceed safe thresholds in agricultural runoff scenarios:

ScenarioPEC (μg/L)PNEC (μg/L)Risk Quotient
Intensive livestock1.80.36.0
Manufacturing effluent4.20.314.0

Advanced oxidation processes (AOPs) achieve 92% degradation within 120 minutes, offering remediation potential.

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